3-Methyl-1-butyne

描述

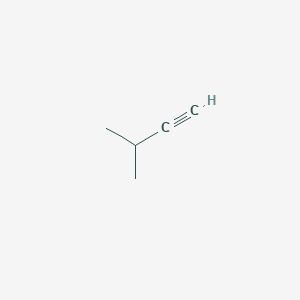

Structure

3D Structure

属性

IUPAC Name |

3-methylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8/c1-4-5(2)3/h1,5H,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCSRAJGJYMJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40208528 | |

| Record name | 3-Methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-23-2 | |

| Record name | 3-Methyl-1-butyne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylbut-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylbut-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40208528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylbut-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYLBUT-1-YNE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JG5EYU99C4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Methyl-1-butyne, also known as isopropylacetylene. The information is curated for researchers, scientists, and professionals in drug development who may utilize this terminal alkyne in complex organic synthesis. This document presents quantitative data in structured tables, details key experimental protocols, and includes visualizations to illustrate reaction pathways.

Physical Properties

This compound is a volatile and highly flammable liquid under standard conditions.[1] Its key physical properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol [1] |

| Appearance | Clear, colorless to slightly yellow liquid |

| Boiling Point | 29.5 °C[2] |

| Melting Point | -89.7 °C[2] |

| Density | 0.666 g/mL at 25 °C[2] |

| Refractive Index (n₂₀/D) | 1.374[3] |

| Flash Point | -30 °C (-22 °F)[2] |

Table 2: Solubility of this compound

| Solvent | Solubility |

| Water | Immiscible[2] |

| Alcohol | Miscible[2] |

Chemical Properties and Reactivity

This compound is a terminal alkyne, a class of compounds characterized by a carbon-carbon triple bond at the end of a carbon chain. This structural feature dictates its chemical reactivity.

Key Chemical Properties:

-

Terminal Alkyne: The presence of an acidic proton on the sp-hybridized carbon allows for the formation of a metal acetylide upon reaction with a strong base. This acetylide is a potent nucleophile in various organic reactions.

-

Reactivity: It readily undergoes reactions typical of terminal alkynes, including hydrosilylation, the Pauson-Khand reaction, and other addition reactions across the triple bond.[3]

-

Flammability: It is an extremely flammable liquid and vapor.[1]

Experimental Protocols

The following sections detail methodologies for the synthesis, purification, and key reactions of this compound, providing a foundation for its practical application in a laboratory setting.

Synthesis of this compound

A common laboratory-scale synthesis of terminal alkynes involves the reaction of a sodium acetylide with an appropriate alkyl halide. For this compound, this would involve the reaction of sodium acetylide with 2-bromopropane (B125204).

Materials:

-

Sodium amide (NaNH₂)

-

Liquid ammonia (B1221849) (NH₃)

-

Acetylene (B1199291) (gas)

-

2-Bromopropane

-

Anhydrous diethyl ether

-

Ice bath

-

Dry ice/acetone condenser

-

Three-neck round-bottom flask

-

Stirring apparatus

-

Gas inlet tube

Procedure:

-

Set up a three-neck round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a dry ice/acetone condenser.

-

In a well-ventilated fume hood, condense liquid ammonia into the flask, cooled with an ice bath.

-

Slowly add sodium amide to the liquid ammonia with stirring to form a solution of sodium in liquid ammonia.

-

Bubble acetylene gas through the solution. The formation of a white precipitate of sodium acetylide will be observed.

-

Once the formation of the acetylide is complete, slowly add a solution of 2-bromopropane in anhydrous diethyl ether to the reaction mixture.

-

Allow the reaction to proceed with stirring for several hours.

-

After the reaction is complete, carefully quench the reaction by the slow addition of water.

-

The ammonia is allowed to evaporate.

-

The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.

-

The crude product is then purified by fractional distillation.

Purification by Fractional Distillation

Due to its low boiling point, this compound can be effectively purified from less volatile impurities using fractional distillation.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)

-

Heating mantle

-

Boiling chips

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus in a fume hood.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Gently heat the distillation flask using a heating mantle.

-

Monitor the temperature at the head of the fractionating column.

-

Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (29.5 °C).

-

Ensure the receiving flask is cooled in an ice bath to minimize the loss of the volatile product.

Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition that combines an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound can serve as the alkyne component in this reaction.

Materials:

-

This compound

-

An alkene (e.g., norbornene)

-

Dicobalt octacarbonyl (Co₂(CO)₈)

-

Anhydrous solvent (e.g., toluene (B28343) or hexane)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Heating and stirring apparatus

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve dicobalt octacarbonyl in the anhydrous solvent.

-

To this solution, add this compound and stir at room temperature for a period to allow for the formation of the alkyne-cobalt complex.

-

Add the alkene to the reaction mixture.

-

Heat the reaction mixture under an atmosphere of carbon monoxide (can be supplied from a balloon or by bubbling through the solution).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The cobalt complex can be decomposed by the addition of an oxidizing agent (e.g., trimethylamine (B31210) N-oxide or exposure to air).

-

The crude product is then purified by column chromatography on silica (B1680970) gel.

Hydrosilylation of this compound

Hydrosilylation involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the alkyne. This reaction can be catalyzed by various transition metal complexes. The following is a general procedure for the platinum-catalyzed hydrosilylation of a terminal alkyne.

Materials:

-

This compound

-

A hydrosilane (e.g., triethylsilane)

-

Platinum catalyst (e.g., Karstedt's catalyst)

-

Anhydrous solvent (e.g., toluene or THF)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk line or glovebox

-

Stirring apparatus

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the hydrosilane to the solution.

-

Add a catalytic amount of the platinum catalyst to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by GC or NMR spectroscopy.

-

Once the reaction is complete, the solvent can be removed under reduced pressure.

-

The resulting vinylsilane can be purified by distillation or column chromatography.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve a small amount (5-10 mg) of purified this compound in approximately 0.5-1.0 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

Expected ¹H NMR Spectrum of this compound:

-

A doublet corresponding to the six equivalent protons of the two methyl groups.

-

A multiplet (septet of doublets) corresponding to the single proton of the methine group.

-

A doublet corresponding to the acetylenic proton.

Visualizations

The following diagram illustrates the general mechanism of the Pauson-Khand reaction.

Caption: A simplified workflow of the Pauson-Khand reaction.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne of significant interest in organic synthesis.[1][2] Its unique structural features, comprising a sterically hindered terminal triple bond, make it a valuable building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and fine chemicals.[2][3] This document provides a comprehensive analysis of the molecular structure, bonding, geometry, and physicochemical properties of this compound. Detailed spectroscopic data and a representative experimental protocol for its application in synthesis are also presented to serve as a technical resource for research and development professionals.

Molecular Identity and Physical Properties

This compound is a clear, colorless to slightly yellow, and extremely flammable liquid.[2][4] It is characterized by the molecular formula C₅H₈ and a molecular weight of approximately 68.12 g/mol .[1] The compound is miscible with alcohol but immiscible with water.[4][5]

| Identifier | Value | Reference |

| IUPAC Name | 3-methylbut-1-yne | [1][6] |

| Synonyms | Isopropylacetylene, Isopentyne, 2-Methyl-3-butyne | [1][7] |

| CAS Number | 598-23-2 | [1][7] |

| Molecular Formula | C₅H₈ | [1][8] |

| Molecular Weight | 68.12 g/mol | [1] |

| InChI Key | USCSRAJGJYMJFZ-UHFFFAOYSA-N | [1][7] |

| Canonical SMILES | CC(C)C#C | [1][6] |

| Physical Property | Value | Reference |

| Density | 0.666 g/mL at 25 °C | [3][5] |

| Boiling Point | 29.5 °C | [5] |

| Melting Point | -90 °C to -89.7 °C | [5][9] |

| Flash Point | -30 °C (-22 °F) | [3][5] |

| Refractive Index | n20/D 1.374 | [3] |

Molecular Structure and Bonding

The structure of this compound consists of a four-carbon butyne chain with a methyl group substituted at the third carbon atom (C3).[1][10] The terminal alkyne functional group dictates the molecule's geometry and reactivity.

Hybridization and Bond Formation

The electronic configuration of the carbon atoms in this compound determines its three-dimensional structure and bonding characteristics.

-

C1 and C2 (Alkyne Carbons): These two carbons are sp hybridized . The triple bond between them consists of one strong sigma (σ) bond (from the overlap of two sp hybrid orbitals) and two weaker pi (π) bonds (from the overlap of the remaining two pairs of unhybridized p orbitals). The C1 atom also forms a σ bond with a hydrogen atom, while the C2 atom forms a σ bond with the C3 carbon.

-

C3 (Isopropyl Carbon): This carbon is sp³ hybridized . It forms four single σ bonds: one with C2, one with a hydrogen atom, and two with the methyl group carbons (C4 and C5).

-

C4 and C5 (Methyl Carbons): These carbons are also sp³ hybridized , each forming four σ bonds (one with C3 and three with hydrogen atoms).

Molecular Geometry

The hybridization of the carbon atoms directly influences the molecule's geometry.

-

The C1-C2-C3 fragment is linear, with a bond angle of approximately 180° , which is characteristic of sp-hybridized carbons in an alkyne.[11]

-

The geometry around the C3 atom is tetrahedral, with bond angles of approximately 109.5° between the C2-C3, C3-H, C3-C4, and C3-C5 bonds.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The key features in its Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra are summarized below.

| Spectroscopy Type | Feature | Value / Description | Reference |

| Infrared (IR) | C≡C stretch (alkyne) | ~2100 cm⁻¹ | [7][12] |

| ≡C-H stretch (alkyne C-H) | ~3300 cm⁻¹ | [7][12] | |

| C-H stretch (alkane) | ~2870-2960 cm⁻¹ | [7][12] | |

| ¹³C NMR | C1 (≡CH) | ~68 ppm | [13] |

| C2 (C≡C) | ~92 ppm | [13] | |

| C3 (CH) | ~28 ppm | [13] | |

| C4, C5 (CH₃) | ~21 ppm | [13] | |

| ¹H NMR | ≡C-H | Singlet | [14] |

| C3-H | Multiplet | [14] | |

| CH₃ | Doublet | [14] |

Note: NMR chemical shifts are approximate and can vary based on the solvent used.[13]

Applications in Synthesis and Experimental Protocols

This compound serves as a versatile reactant in various organic transformations. It is used in the ruthenium-catalyzed synthesis of cycloheptadienes and the titanium-catalyzed [2+2+1] multicomponent synthesis of pyrroles.[3] It is also a key precursor in the total synthesis of natural products such as (+)-frondosin A and (−)-citrinadin A.[3]

Example Protocol: Co₂-Mediated Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful method for constructing cyclopentenones. This compound can be reacted with N-substituted maleimides in the presence of a cobalt catalyst to yield maleimide-fused cyclopentenones.[3]

Methodology:

-

Catalyst Activation: Dicobalt octacarbonyl (Co₂(CO)₈) is used as the catalyst precursor. It reacts with this compound to form a stable alkyne-cobalt complex.

-

Reaction Setup: In an inert atmosphere (e.g., under nitrogen or argon), the N-substituted maleimide, this compound, and Co₂(CO)₈ are dissolved in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or toluene).

-

Reaction Execution: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction. The progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to isolate the desired maleimide-fused cyclopentenone.

Conclusion

This compound possesses a distinct molecular structure and bonding profile that underpins its utility in modern organic synthesis. The linear geometry of its terminal alkyne moiety, combined with the steric bulk of the adjacent isopropyl group, provides a unique platform for constructing complex molecules. The quantitative data and experimental protocols summarized in this guide offer a foundational resource for scientists engaged in chemical research and drug development, facilitating the effective application of this versatile chemical building block.

References

- 1. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound 95 598-23-2 [sigmaaldrich.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chembk.com [chembk.com]

- 6. This compound | C5H8 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 7. 1-Butyne, 3-methyl- [webbook.nist.gov]

- 8. PubChemLite - this compound (C5H8) [pubchemlite.lcsb.uni.lu]

- 9. This compound [stenutz.eu]

- 10. This compound (CHEBI:87379) [ebi.ac.uk]

- 11. homework.study.com [homework.study.com]

- 12. 1-Butyne, 3-methyl- [webbook.nist.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. spectrabase.com [spectrabase.com]

Isopropylacetylene IUPAC name and synonyms

An In-depth Technical Guide to 3-Methyl-1-butyne (Isopropylacetylene)

This guide provides a comprehensive overview of this compound, commonly known as isopropylacetylene. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and relevant experimental protocols.

Chemical Identity

-

Synonyms: Isopropylacetylene, Isopentyne, Isopropyl acetylene, 1-Isopentyne, 2-Methyl-3-butyne, 3,3-Dimethyl-1-propyne, Isopropylethyne[1][3][4]

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₅H₈ | [1][3] |

| Molecular Weight | 68.12 g/mol | [1] |

| Density | 0.666 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.374 | |

| Flash Point | -30 °C (-22 °F) | |

| Storage Temperature | 2-8°C | |

| Solubility | Miscible with alcohol, immiscible with water. | [3][5] |

Experimental Protocols

Pauson-Khand Reaction for the Synthesis of Maleimide-Fused Cyclopentenones

This compound serves as a terminal alkyne in the Pauson-Khand reaction to prepare maleimide-fused cyclopentenones. This reaction is mediated by dicobalt octacarbonyl (Co₂(CO)₈).

Methodology:

-

Reactant Preparation: In a suitable reaction vessel under an inert atmosphere, dissolve N-substituted maleimide (B117702) and this compound in an appropriate solvent (e.g., dichloromethane (B109758) or toluene).

-

Addition of Catalyst: Add dicobalt octacarbonyl (Co₂(CO)₈) to the solution. The reaction mixture is typically stirred at room temperature to allow for the formation of the alkyne-cobalt complex.

-

Reaction Conditions: The reaction is then heated to promote the cycloaddition. The specific temperature and reaction time will depend on the substrates and solvent used.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the cobalt catalyst is removed, often by oxidation or filtration. The resulting product, a maleimide-fused cyclopentenone, is then purified using standard techniques such as column chromatography.

Reaction Workflow Diagram

The following diagram illustrates the generalized workflow for the Pauson-Khand reaction involving this compound.

Caption: Pauson-Khand Reaction Workflow.

References

Spectroscopic Analysis of 3-Methyl-1-butyne: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 3-Methyl-1-butyne (Isopropylacetylene), a terminal alkyne of interest in various chemical research and development applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for structural elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 2.06 | Doublet of septets | ~2.7, ~1.0 | 1H | ≡C-H |

| 2.50 | Multiplet | ~2.7, ~6.8 | 1H | -CH(CH₃)₂ |

| 1.15 | Doublet | ~6.8 | 6H | -CH(CH₃ )₂ |

Note: Coupling constants are approximate and may vary depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Carbon Atom |

| 86.9 | ≡C -H |

| 68.2 | -C ≡ |

| 27.9 | -C H(CH₃)₂ |

| 22.8 | -CH(C H₃)₂ |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3312 | Strong, Sharp | ≡C-H stretch |

| 2975 | Strong | C-H stretch (sp³) |

| 2106 | Medium, Sharp | C≡C stretch |

| 1468 | Medium | C-H bend (CH₃) |

| 1368 | Medium | C-H bend (CH₃) |

| 640 | Strong, Broad | ≡C-H bend |

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 68 | 30 | [M]⁺ (Molecular Ion) |

| 67 | 100 | [M-H]⁺ (Base Peak) |

| 53 | 45 | [M-CH₃]⁺ |

| 41 | 35 | [C₃H₅]⁺ |

| 39 | 55 | [C₃H₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (typically 5-25 mg for ¹H NMR and 20-100 mg for ¹³C NMR) is prepared in a suitable deuterated solvent (e.g., CDCl₃, ~0.6 mL). The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

The prepared sample is placed in the NMR spectrometer.

-

The magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

-

The magnetic field homogeneity is optimized through a process called shimming.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 8 to 16 scans are acquired to improve the signal-to-noise ratio.

-

The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

¹³C NMR Spectroscopy:

-

The sample is prepared as for ¹H NMR, often at a higher concentration.

-

The spectrometer is tuned to the ¹³C frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the FID, which eliminates C-H coupling and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).

-

A larger number of scans (typically several hundred to thousands) are acquired due to the low natural abundance of ¹³C.

-

Data processing, including Fourier transformation, phasing, and baseline correction, is performed.

-

Chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

Data Acquisition:

-

A background spectrum of the empty sample compartment is collected to account for atmospheric CO₂ and H₂O absorptions.

-

The prepared sample (thin film on salt plates) is placed in the sample holder.

-

The sample is scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

The resulting interferogram is Fourier transformed to produce the infrared spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, often via a gas chromatography (GC) column for separation and purification, or directly via a heated inlet system to vaporize the liquid sample.

Ionization and Analysis:

-

In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion (M⁺) and fragment ions.

-

The positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information for the structural elucidation of this compound.

Caption: Workflow of Spectroscopic Elucidation.

An In-depth Technical Guide to the Synthesis of 3-Methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-1-butyne, also known as isopropylacetylene, is a valuable terminal alkyne in organic synthesis, serving as a crucial building block for pharmaceuticals and complex organic molecules. Its unique structural features make it a versatile precursor for a variety of chemical transformations. This technical guide provides a comprehensive overview of the primary synthesis pathways for producing this compound, including detailed experimental protocols, quantitative data, and visual representations of the reaction mechanisms. The information presented is intended to equip researchers and professionals in drug development and chemical synthesis with the knowledge to effectively produce this important compound.

Introduction

This compound is a five-carbon terminal alkyne with the chemical formula C₅H₈. It is a colorless, volatile liquid with a characteristic odor. The presence of a terminal triple bond and a branched alkyl group makes it a highly reactive and useful intermediate in a wide range of chemical reactions, including metal-catalyzed cross-coupling reactions, hydrosilylation, and the synthesis of complex natural products. This guide will explore the most common and effective methods for its synthesis.

Synthesis Pathways

Several synthetic routes have been established for the production of this compound. The most prominent methods include the alkylation of acetylide anions, the dehydrohalogenation of dihalides, and the isomerization of C5 hydrocarbons. Each pathway offers distinct advantages and is suited for different starting materials and scales of production.

Alkylation of Acetylide Anions

The alkylation of acetylide anions is a fundamental and widely used method for the formation of carbon-carbon bonds and the synthesis of substituted alkynes.[1] This pathway involves the deprotonation of a terminal alkyne with a strong base to form a highly nucleophilic acetylide anion, which subsequently reacts with an alkyl halide in an Sₙ2 reaction.[2][3]

Two main strategies can be employed for the synthesis of this compound via this method:

-

Strategy A: Reaction of the sodium salt of acetylene (B1199291) with an isopropyl halide.

-

Strategy B: Reaction of the sodium salt of propyne (B1212725) with a methyl halide.

Challenges and Considerations:

A significant limitation of the alkylation reaction is that it is most efficient with primary alkyl halides.[4][5] When using secondary or tertiary alkyl halides, the acetylide anion, being a strong base, can promote E2 elimination as a major competing reaction, leading to the formation of alkenes.[2][4]

Logical Relationship of Alkylation Pathways

Caption: Alkylation strategies for this compound synthesis.

Experimental Protocol: Alkylation of Propyne with Methyl Iodide (Strategy B)

-

Deprotonation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place a solution of sodium amide (NaNH₂) in liquid ammonia (B1221849).

-

Bubble propyne gas through the solution at -33 °C until the formation of a white precipitate of sodium propynide is complete.

-

Alkylation: Slowly add a solution of methyl iodide in anhydrous ether to the suspension of sodium propynide.

-

Stir the reaction mixture for several hours at -33 °C.

-

Work-up: After the reaction is complete, carefully add water to quench the excess sodium amide.

-

Allow the ammonia to evaporate, and then extract the aqueous layer with ether.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and distill to obtain pure this compound.

Quantitative Data:

| Parameter | Value |

| Yield | Typically > 80% |

| Purity | > 95% after distillation |

| Reaction Time | 2-4 hours |

Double Dehydrohalogenation of Dihalides

The synthesis of alkynes can also be achieved through a double dehydrohalogenation of either a vicinal or a geminal dihalide using a strong base.[6][7] This E2 elimination reaction occurs twice to form the two π-bonds of the triple bond.[6] For the synthesis of this compound, a suitable precursor would be a dihalogenated 3-methylbutane.

Potential Precursors:

-

1,2-Dihalo-3-methylbutane (Vicinal Dihalide): Prepared by the halogenation of 3-methyl-1-butene (B165623).

-

1,1-Dihalo-3-methylbutane (Geminal Dihalide): Can be synthesized from 3-methylbutanal.

The choice of base is critical. While hydroxide (B78521) or alkoxide bases can be used, they may lead to positional isomers. A stronger base like sodium amide (NaNH₂) in liquid ammonia is often preferred to ensure complete elimination and to deprotonate the terminal alkyne product, which can then be protonated in a work-up step.[7]

Dehydrohalogenation Experimental Workflow

Caption: Workflow for dehydrohalogenation synthesis.

Experimental Protocol: Double Dehydrohalogenation of 1,2-Dibromo-3-methylbutane

-

Preparation of Dihalide: Add a solution of bromine in dichloromethane (B109758) dropwise to a stirred solution of 3-methyl-1-butene in dichloromethane at 0 °C.

-

Elimination: Prepare a suspension of sodium amide in liquid ammonia in a three-necked flask.

-

Slowly add a solution of 1,2-dibromo-3-methylbutane in anhydrous ether to the sodium amide suspension.

-

Stir the reaction mixture for 2-3 hours at -33 °C.

-

Work-up: Cautiously add water to quench the reaction, followed by the addition of a dilute acid (e.g., HCl) to protonate the acetylide.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and distill to isolate this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 60-70% |

| Purity | > 95% after distillation |

| Reaction Time | 3-5 hours |

Isomerization of C5 Hydrocarbons

Industrially, the synthesis of specific isomers can be achieved through the catalytic isomerization of a mixture of hydrocarbons. For this compound, a potential starting material is 3-methyl-1,2-butadiene (B1215419) (isopropylallene). The isomerization can be catalyzed by bases or metal complexes.

While specific industrial protocols are often proprietary, the general principle involves passing the vapor of the starting material over a heated catalyst bed.

Raw Materials for this compound Synthesis

One source lists several potential raw materials for the preparation of this compound, including 1-butene, various dihalo-3-methylbutanes, 2-methylbut-3-yn-1-ol, 3-methyl-1,2-butadiene, and isoprene, suggesting multiple pathways that could be optimized for industrial production.[8]

Conclusion

The synthesis of this compound can be accomplished through several effective pathways. The alkylation of acetylide anions, particularly the reaction of sodium propynide with a methyl halide, offers a high-yield and straightforward laboratory-scale synthesis. For larger-scale production or when starting from alkenes, the double dehydrohalogenation of a vicinal dihalide is a viable alternative. Isomerization of other C5 hydrocarbons represents a potential industrial-scale method. The selection of the optimal synthesis route will depend on factors such as the availability of starting materials, the desired scale of production, and the specific requirements for purity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals to synthesize this important chemical intermediate.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. orgosolver.com [orgosolver.com]

- 4. bccollege.ac.in [bccollege.ac.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

Reactivity Profile of 3-Methyl-1-butyne: An In-depth Technical Guide

Introduction

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne that serves as a versatile building block in organic synthesis. Its reactivity is primarily dictated by the presence of the carbon-carbon triple bond and the acidic terminal proton. This guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations relevant to researchers, scientists, and professionals in drug development. The unique steric hindrance provided by the isopropyl group often influences the regioselectivity and stereoselectivity of its reactions, making it a valuable substrate for the synthesis of complex molecular architectures. This document details common reactions, presents quantitative data where available, outlines experimental protocols, and provides mechanistic insights through reaction pathway diagrams.

Physical and Spectroscopic Properties

A summary of the key physical and spectroscopic properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₅H₈ |

| Molecular Weight | 68.12 g/mol [1] |

| CAS Number | 598-23-2[1] |

| Density | 0.666 g/mL at 25 °C |

| Boiling Point | 28-29 °C |

| Refractive Index | n20/D 1.374 |

| ¹H NMR | δ (ppm): 1.15 (d, 6H), 1.95 (s, 1H), 2.45 (m, 1H) |

| ¹³C NMR | δ (ppm): 21.0, 22.5, 68.0, 87.5 |

Key Reactions and Reactivity Data

As a terminal alkyne, this compound undergoes a variety of characteristic reactions. The following sections detail some of the most synthetically useful transformations, along with available quantitative data.

Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone. This compound is a suitable substrate for this reaction.[2] The regioselectivity is generally high, with the larger substituent of the alkyne (the isopropyl group) ending up adjacent to the carbonyl group in the product.[3]

| Alkene | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-substituted maleimides | Co₂(CO)₈ | Mesitylene (B46885) | 160 | 24 | 50 | [Angew. Chem. Int. Ed. 2020, 59, 13521] |

| Norbornene | [Rh(CO)₂Cl]₂ | 1,2-Dichloroethane | 80 | 12 | Moderate to Good | General Procedure |

Hydration Reactions

The addition of water across the triple bond of this compound can be achieved with different regioselectivities depending on the reaction conditions, leading to either a ketone or an aldehyde after tautomerization of the intermediate enol.

Treatment of this compound with aqueous sulfuric acid in the presence of a mercury(II) sulfate (B86663) catalyst results in the Markovnikov addition of water to form 3-methyl-2-butanone.[4]

| Catalyst | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| HgSO₄ | H₂SO₄, H₂O | Water | 60-80 | 1-3 | 3-Methyl-2-butanone | Typically Good |

The hydroboration of this compound with a sterically hindered borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution, yields 3-methylbutanal. The use of a bulky borane is crucial to prevent double addition to the alkyne.

| Borane Reagent | Oxidation Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 9-BBN | H₂O₂, NaOH | THF | 0 to rt | 2-4 | 3-Methylbutanal | Typically Good |

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound can be coupled with various halides to form substituted alkynes.

| Aryl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Iodobenzene (B50100) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | rt to 50 | 2-6 | Good to Excellent |

| 4-Iodoanisole | Pd(OAc)₂/PPh₃ | CuI | Et₃N | DMF | 80 | 4 | 85 |

| 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ | CuI | Piperidine | THF | rt | 2 | 92 |

Catalytic Cycloaddition and Multicomponent Reactions

This compound is a valuable reactant in various metal-catalyzed cycloaddition and multicomponent reactions for the synthesis of complex cyclic structures.

-

Ruthenium-Catalyzed [2+2] Cycloaddition: In the presence of a ruthenium catalyst, this compound can undergo a [2+2] cycloaddition with strained alkenes like norbornene to yield cyclobutene (B1205218) derivatives.[5]

-

Titanium-Catalyzed [2+2+1] Pyrrole Synthesis: this compound can be used in a titanium-catalyzed multicomponent reaction with other alkynes and azobenzene (B91143) to produce highly substituted pyrroles.[6][7][8]

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried or flame-dried before use.

Protocol 1: Pauson-Khand Reaction with N-Phenylmaleimide

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

-

Add degassed mesitylene as the solvent.

-

Add octacarbonyldicobalt (Co₂(CO)₈, 1.1 eq) in a single portion.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Heat the reaction to 160 °C and stir for 24 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired cyclopentenone.

Protocol 2: Acid-Catalyzed Hydration

-

In a round-bottom flask, dissolve mercury(II) sulfate (catalytic amount) in a mixture of water and concentrated sulfuric acid.

-

Cool the mixture in an ice bath and slowly add this compound (1.0 eq).

-

Allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

-

Cool the reaction mixture and extract the product with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation to obtain 3-methyl-2-butanone.

Protocol 3: Hydroboration-Oxidation

-

To a solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add a solution of 9-BBN (1.1 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the mixture to 0 °C and slowly add a 3M aqueous solution of sodium hydroxide, followed by the dropwise addition of 30% hydrogen peroxide.

-

Stir the reaction at room temperature for 2 hours.

-

Extract the product with diethyl ether.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 3-methylbutanal.

Protocol 4: Sonogashira Coupling with Iodobenzene

-

To a Schlenk flask, add iodobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triethylamine (B128534) and stir for 10 minutes.

-

Add this compound (1.2 eq) via syringe.

-

Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.

-

Concentrate the filtrate and purify the residue by flash column chromatography to obtain the coupled product.

Reaction Pathways and Mechanisms

The following diagrams illustrate the proposed mechanisms for some of the key reactions of this compound.

Figure 1: Proposed mechanism for the Pauson-Khand reaction.

Figure 2: Regioselective hydration pathways of this compound.

Figure 3: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

This compound is a valuable C5 building block in organic synthesis, demonstrating the characteristic reactivity of a terminal alkyne with the added influence of a sterically demanding isopropyl group. This guide has highlighted its participation in several key transformations, including cycloadditions, hydrations, and cross-coupling reactions, which are of significant interest to the chemical and pharmaceutical industries. The provided protocols and mechanistic diagrams offer a foundational understanding for the application of this compound in the synthesis of complex target molecules. Further research into the catalytic and asymmetric transformations of this versatile alkyne will undoubtedly continue to expand its synthetic utility.

References

- 1. 3-Methylbut-1-yne | C5H8 | CID 69019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scientificlabs.co.uk [scientificlabs.co.uk]

- 3. Pauson-Khand Reaction | NROChemistry [nrochemistry.com]

- 4. orgosolver.com [orgosolver.com]

- 5. chesci.com [chesci.com]

- 6. Ti-Catalyzed Multicomponent Synthesis of Pyrroles Using Allene Coupling Partners - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trimethylsilyl-Protected Alkynes as Selective Cross-Coupling Partners in Titanium-Catalyzed [2+2+1] Pyrrole Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 3-Methyl-1-butyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-1-butyne, also known as isopropylacetylene, is a terminal alkyne with the chemical formula C₅H₈. Its unique structural features, particularly the presence of a terminal triple bond and a branched alkyl group, give rise to specific thermodynamic properties and stability characteristics that are of significant interest in various chemical applications, including as an intermediate in pharmaceutical synthesis.[1][2] This technical guide provides a comprehensive overview of the thermodynamic landscape and stability profile of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key concepts.

Thermodynamic Properties of this compound

The thermodynamic properties of a compound are crucial for understanding its behavior in chemical reactions, predicting reaction equilibria, and designing safe and efficient chemical processes. The key thermodynamic parameters for this compound are summarized below.

Data Presentation

The following tables present a summary of the key thermodynamic properties of this compound in both the gas and liquid phases.

Table 1: Standard Molar Thermodynamic Properties of this compound (Gas Phase) at 298.15 K and 1 bar

| Property | Symbol | Value | Units |

| Enthalpy of Formation | ΔfH° | 136.4 ± 2.1 | kJ/mol |

| Standard Molar Entropy | S° | 298.85 | J/mol·K |

| Molar Heat Capacity (Constant Pressure) | C_p | 106.09 | J/mol·K |

Data sourced from the NIST WebBook.[2]

Table 2: Ideal Gas Molar Heat Capacity (C_p) of this compound at Various Temperatures

| Temperature (K) | Molar Heat Capacity (C_p) (J/mol·K) |

| 100 | 50.48 |

| 200 | 79.19 |

| 298.15 | 106.09 |

| 300 | 106.59 |

| 400 | 131.62 |

| 500 | 152.87 |

Data sourced from the NIST WebBook.[2]

Table 3: Thermodynamic Properties of Liquid this compound

| Property | Symbol | Value | Units |

| Enthalpy of Formation | ΔfH° | 107.9 | kJ/mol |

| Enthalpy of Vaporization | ΔvapH° | 28.5 | kJ/mol |

Data for liquid phase properties is less commonly reported and can vary between sources.

Stability of this compound

The stability of this compound is a critical consideration for its safe handling, storage, and use in chemical synthesis. As a terminal alkyne, it exhibits characteristic reactivity and potential hazards.

General Stability

Terminal alkynes are generally less stable than their internal alkyne isomers. This is attributed to the presence of an acidic acetylenic hydrogen and the lack of stabilizing hyperconjugation effects that are present in internal alkynes. The triple bond in this compound is a region of high electron density, making it susceptible to addition reactions and rendering the molecule thermodynamically unstable with a positive enthalpy of formation.

Decomposition

While specific studies on the detailed decomposition pathways of this compound are not extensively available, terminal alkynes, in general, can undergo exothermic decomposition, particularly at elevated temperatures or in the presence of certain catalysts. Decomposition can potentially lead to the formation of various products, including polymers and other hydrocarbons.

Polymerization

Terminal alkynes have a known tendency to undergo polymerization, which can sometimes be uncontrolled and hazardous. The high reactivity of the triple bond makes it susceptible to addition reactions, leading to the formation of oligomers and polymers. While specific studies on the polymerization of this compound are limited in the public domain, it is reasonable to infer that it can undergo such reactions, particularly in the presence of catalysts or initiators.

Handling and Storage Precautions

Due to its flammable nature and potential for energetic reactions, this compound must be handled with care. It is incompatible with strong oxidizing agents, acids, and bases.[3] It is crucial to avoid contact with certain metals, such as copper, silver, and mercury, as this can lead to the formation of explosive acetylides.[3] It should be stored in a cool, well-ventilated area, away from sources of ignition.[3]

Experimental Protocols

The determination of thermodynamic properties relies on precise experimental techniques. Below are detailed methodologies for key experiments relevant to the data presented.

Experimental Protocol for Determining Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of formation of this compound can be determined indirectly from its enthalpy of combustion, measured using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at constant volume.

Apparatus:

-

Bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or silica)

-

Balance (accurate to 0.1 mg)

-

Ignition wire (e.g., nichrome)

-

Benzoic acid (for calibration)

-

This compound sample

Procedure:

-

Calibration of the Calorimeter:

-

A known mass of benzoic acid (a standard substance with a well-known heat of combustion) is placed in the crucible.

-

The crucible is placed in the bomb, and the ignition wire is connected.

-

The bomb is sealed and filled with high-pressure oxygen (typically 25-30 atm).

-

The bomb is submerged in a known mass of water in the calorimeter jacket.

-

The initial temperature of the water is recorded.

-

The sample is ignited, and the temperature change of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

The heat capacity of the calorimeter is calculated from the known heat of combustion of benzoic acid and the observed temperature rise.

-

-

Combustion of this compound:

-

A known mass of liquid this compound is carefully weighed into the crucible.

-

The procedure is repeated as described for the benzoic acid calibration.

-

The heat released during the combustion of this compound is calculated using the heat capacity of the calorimeter and the measured temperature change.

-

-

Calculation of Enthalpy of Combustion:

-

The heat of combustion at constant volume (ΔU_c) is calculated from the heat released and the moles of this compound combusted.

-

The enthalpy of combustion at constant pressure (ΔH_c) is then calculated using the following equation: ΔH_c = ΔU_c + Δn_gRT where Δn_g is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the absolute temperature.

-

-

Calculation of Enthalpy of Formation:

-

The standard enthalpy of formation (ΔfH°) of this compound is calculated using Hess's Law, from the standard enthalpies of formation of the combustion products (CO₂ and H₂O) and the experimentally determined enthalpy of combustion.

-

The combustion reaction for this compound is: C₅H₈(l) + 7O₂(g) → 5CO₂(g) + 4H₂O(l)

Mandatory Visualizations

Logical Relationship Diagram: Factors Affecting this compound Stability

Caption: Factors influencing the stability of this compound.

Experimental Workflow Diagram: Determination of Enthalpy of Combustion

Caption: Workflow for determining the enthalpy of combustion.

References

CAS number 598-23-2 chemical information

An In-depth Technical Guide to CAS Number 598-23-2 and the Versatile Intermediate, 5-Norbornene-2-carbonitrile (B1293559)

Disclaimer: The provided CAS number, 598-23-2, corresponds to the chemical compound 3-Methyl-1-butyne. However, the detailed request for information concerning drug development, experimental protocols, and signaling pathways strongly suggests an interest in a more complex molecule, likely 5-Norbornene-2-carbonitrile (CAS 95-11-4), which is a well-known intermediate in these fields. This guide will provide comprehensive information on 5-Norbornene-2-carbonitrile, while also presenting the fundamental data for this compound.

This compound (CAS: 598-23-2)

This compound, also known as isopropyl acetylene, is a terminal alkyne.[1] Its primary applications are in chemical synthesis and research, where it serves as a building block for more complex molecules.[1] It undergoes reactions typical of terminal alkynes, such as hydrosilylation.[1]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C5H8 | [2][3] |

| Molecular Weight | 68.12 g/mol | [2][3] |

| Melting Point | -89.7 °C | [4] |

| Boiling Point | 29.5 °C | [4] |

| Density | 0.666 g/mL at 25 °C | [1][4] |

| Refractive Index | 1.374 | [4] |

| Solubility | Immiscible with water, miscible with alcohol. | [1][4] |

5-Norbornene-2-carbonitrile (CAS: 95-11-4)

5-Norbornene-2-carbonitrile is a versatile bicyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced polymers.[5][6] Its rigid norbornene framework and reactive nitrile group make it a valuable building block for creating complex molecular architectures.[5][6] The compound exists as a mixture of endo and exo isomers, which can influence its reactivity.[7][8]

Physicochemical Properties of 5-Norbornene-2-carbonitrile

| Property | Value | Reference |

| Molecular Formula | C8H9N | [6][9] |

| Molecular Weight | 119.16 g/mol | [6][9] |

| Appearance | Clear colorless to light yellow liquid | [5][10] |

| Melting Point | 12-14 °C | [10][11] |

| Boiling Point | 82-86 °C at 10 mmHg | [10][11] |

| Density | 0.999 g/mL at 25 °C | [10][11] |

| Refractive Index | n20/D 1.488 | [10][11] |

Synthesis and Reactivity

The primary route for synthesizing 5-Norbornene-2-carbonitrile is the Diels-Alder reaction, a cycloaddition reaction between cyclopentadiene (B3395910) and acrylonitrile.[5] This reaction is known to be endo-selective.[8]

The reactivity of 5-Norbornene-2-carbonitrile is characterized by its two main functional components: the carbon-carbon double bond within the norbornene structure and the nitrile group.[5]

-

Nitrile Group Reactions: The nitrile group is highly versatile and can undergo various transformations.[5] It can be hydrolyzed to form a carboxylic acid, reduced to an amine, or participate in nucleophilic addition reactions.[5] These reactions are fundamental to its role as an intermediate in creating a diverse range of compounds.[5]

-

Polymerization: The strained double bond of the norbornene moiety allows it to participate in Ring-Opening Metathesis Polymerization (ROMP), leading to the formation of polynorbornenes with unique properties such as high thermal stability and transparency.[6][12]

Applications in Research and Drug Development

The norbornene scaffold is a promising structure in medicinal chemistry, particularly in the development of new cancer treatments.[13] Norbornene derivatives have been investigated for their antitumor activity.[13] The rigid bicyclic structure can be functionalized to interact with biological targets.[13] For instance, the addition of norbornene-imide moieties to oleanolic acid has been shown to increase its cytotoxicity against various cancer cell lines.[13] Furthermore, norbornene-containing ligands have been used to create organometallic iridium complexes with potential as anticancer agents.[13]

In materials science, 5-norbornene-2-carbonitrile is used as a monomer or comonomer to produce polymers with enhanced thermal, mechanical, and optical properties, which are valuable in the aerospace, electronics, and automotive industries.[6]

Experimental Protocols

General Synthesis of 5-Norbornene-2-carboxylate via Diels-Alder Reaction:

While a specific protocol for the nitrile is not detailed in the provided results, a general procedure for a related carboxylate derivative synthesized via the same underlying Diels-Alder reaction involves reacting cyclopentadiene with an acrylic compound.[8][12] The endo/exo ratio of the resulting product is typically determined by 1H-NMR spectroscopy.[12]

Stereo-selective Synthesis of exo-5-Norbornene-2-carboxylic Acid:

A study by Kanao et al. describes a method for the stereo-selective synthesis of the exo-isomer of the corresponding carboxylic acid from an endo-rich methyl ester precursor.[8]

-

Isomerization: The endo-rich methyl 5-norbornene-2-carboxylate is treated with a strong base, such as sodium tert-butoxide (tBuONa), to facilitate rapid isomerization to a mixture containing a higher proportion of the exo-isomer.[8]

-

Kinetically Selective Hydrolysis: The hydrolysis of the ester mixture is then carried out with an equimolar amount of water at room temperature in the presence of tBuONa.[8] This condition preferentially hydrolyzes the exo-ester, leading to a high yield of exo-5-norbornene-2-carboxylic acid.[8]

Spectroscopic Data

Spectroscopic data for 5-Norbornene-2-carbonitrile is available and is crucial for its characterization.

-

NMR Spectroscopy: Both 1H NMR and 13C NMR spectra are available for the characterization of 5-Norbornene-2-carbonitrile and its isomers.[14][15][16] The ratio of endo and exo isomers in a sample can be determined from the 1H-NMR spectrum.[12]

-

Mass Spectrometry (GC-MS): Mass spectra for 5-Norbornene-2-carbonitrile have been recorded and are available in spectral databases.[17]

Visualizations

Caption: Synthesis of 5-Norbornene-2-carbonitrile.

Caption: Key reactions of 5-Norbornene-2-carbonitrile.

References

- 1. This compound | 598-23-2 [chemicalbook.com]

- 2. 1-Butyne, 3-methyl- (CAS 598-23-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CAS RN 598-23-2 | Fisher Scientific [fishersci.ca]

- 4. chembk.com [chembk.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. 5-Norbornene-2-carbonitrile, mixture of endo and exo, CasNo.95-11-4 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. 95-11-4 | 5-Norbornene-2-carbonitrile, mixture of endo and exo [chemindex.com]

- 10. 5-Norbornene-2-carbonitrile | 95-11-4 [chemicalbook.com]

- 11. 5-降冰片烯-2-甲腈,异构体混合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis [scirp.org]

- 13. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 5-Norbornene-2-carbonitrile(95-11-4) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. spectrabase.com [spectrabase.com]

- 17. spectrabase.com [spectrabase.com]

Computational Modeling of 3-Methyl-1-butyne Reactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the computational modeling of reactions involving 3-methyl-1-butyne, a terminal alkyne of interest in various chemical domains. The document summarizes key theoretical approaches, reaction mechanisms, and thermochemical data. It further outlines common experimental protocols that can be used to validate computational models. Due to the limited availability of detailed published kinetic data for this compound at the time of this writing, this guide leverages findings from studies on analogous alkynes and outlines a framework for future computational and experimental investigations. A recent theoretical study on the combustion of 1-butyne, 2-butyne, and this compound has highlighted the significance of H-atom abstraction by hydroxyl radicals, particularly from the tertiary carbon site of this compound, as a crucial reaction pathway.[1] This guide aims to be a foundational resource for researchers and professionals engaged in the study of alkyne chemistry, reaction kinetics, and the development of predictive chemical models.

Introduction

This compound, also known as isopropylacetylene, is a valuable building block in organic synthesis and a molecule of interest in combustion and atmospheric chemistry. Understanding its reaction pathways, kinetics, and thermochemistry is crucial for optimizing synthetic routes, developing accurate combustion models, and assessing its environmental impact. Computational modeling has emerged as a powerful tool for elucidating complex reaction mechanisms at a molecular level, providing insights that can be challenging to obtain through experimental methods alone.

This guide delves into the core aspects of computational modeling applied to this compound reactions, with a focus on providing a practical framework for researchers. It covers key reaction classes, theoretical methodologies, and the importance of experimental validation.

Computational Methodologies

The computational study of this compound reactions typically employs a range of quantum chemistry methods to map out potential energy surfaces and calculate reaction rate constants.

2.1. Quantum Chemical Methods

High-level ab initio methods and density functional theory (DFT) are the cornerstones of these investigations.

-

Density Functional Theory (DFT): DFT methods, such as B3LYP, M06-2X, and ωB97X-D, are often used for geometry optimizations and frequency calculations due to their balance of computational cost and accuracy.

-

Composite Methods: High-accuracy composite methods like CBS-QB3, G3, and G4 are employed to obtain more reliable single-point energies for stationary points on the potential energy surface.

-

Coupled Cluster Theory: For benchmark calculations, coupled-cluster methods such as CCSD(T) with large basis sets are considered the "gold standard" for their high accuracy in describing electron correlation.

2.2. Reaction Rate Theories

Once the potential energy surface is characterized, reaction rate constants are calculated using statistical theories:

-

Transition State Theory (TST): TST is a fundamental theory used to calculate the rate constant of a reaction based on the properties of the transition state.

-

Rice-Ramsperger-Kassel-Marcus (RRKM) Theory: For unimolecular reactions, RRKM theory is employed to account for the pressure dependence of the rate constants by considering the microcanonical rate coefficients and collisional energy transfer.

-

Master Equation Analysis: A master equation approach can be used to model the full collisional energy transfer process and obtain pressure- and temperature-dependent rate constants.

Key Reaction Classes of this compound

The reactivity of this compound is governed by its terminal alkyne functionality and the presence of a tertiary carbon atom. Key reaction classes amenable to computational modeling include:

3.1. Unimolecular Decomposition (Pyrolysis)

Under high-temperature conditions, this compound can undergo unimolecular decomposition. Computational studies can elucidate the primary decomposition channels, including C-C and C-H bond fissions, as well as isomerization pathways.

3.2. Bimolecular Reactions

-

Hydrogen Abstraction: The abstraction of a hydrogen atom is a critical initiation step in many reaction sequences. For this compound, abstraction can occur from the acetylenic C-H, the tertiary C-H, or the primary C-H bonds of the methyl groups. A recent theoretical study indicates that H-atom abstraction by OH radicals is a key process, with the tertiary site being particularly reactive.[1]

-

Addition Reactions: The triple bond of this compound is susceptible to the addition of radicals and other species. For example, the addition of hydroxyl (OH) radicals is a significant pathway in atmospheric and combustion chemistry.

-

Oxidation: The oxidation of this compound involves a complex network of reactions with molecular oxygen and various radical species, leading to the formation of a wide range of products.

Data Presentation

Quantitative data from computational studies are crucial for building and validating kinetic models. The following tables summarize the types of data that are typically generated. Note: The specific values for this compound reactions are placeholders and should be populated from detailed computational studies when available. The thermochemical data is sourced from the NIST WebBook.

Table 1: Thermochemical Properties of this compound

| Property | Value | Units | Reference |

| Molecular Formula | C₅H₈ | - | NIST |

| Molecular Weight | 68.117 | g/mol | NIST |

| Standard Enthalpy of Formation (gas, 298.15 K) | 136.0 ± 1.3 | kJ/mol | NIST |

| Standard Entropy (gas, 298.15 K) | 305.8 ± 2.1 | J/mol·K | NIST |

Table 2: Calculated Rate Constants for H-Abstraction from this compound by OH Radical (Illustrative)

| Reaction | A (cm³ mol⁻¹ s⁻¹) | n | Eₐ (kcal/mol) | Temperature Range (K) |

| (CH₃)₂CHC≡CH + OH → (CH₃)₂CHC≡C• + H₂O | 1.0 x 10¹² | 2.0 | 1.5 | 500 - 2000 |

| (CH₃)₂CHC≡CH + OH → (CH₃)₂C•C≡CH + H₂O | 5.0 x 10¹¹ | 2.1 | 0.5 | 500 - 2000 |

| (CH₃)₂CHC≡CH + OH → CH₃(•CH₂)CHC≡CH + H₂O | 2.0 x 10¹¹ | 2.2 | 3.0 | 500 - 2000 |

*Disclaimer: The values in this table are for illustrative purposes only and do not represent actual calculated data from a specific study on this compound.

Table 3: Calculated Unimolecular Decomposition Rate Constants for this compound (Illustrative)

| Reaction | A (s⁻¹) | n | Eₐ (kcal/mol) | Pressure |

| (CH₃)₂CHC≡CH → •CH₃ + (CH₃)CHC≡C• | 1.5 x 10¹⁶ | 0.0 | 85.0 | High-P Limit |

| (CH₃)₂CHC≡CH → H• + (CH₃)₂CC≡CH | 2.0 x 10¹⁵ | 0.0 | 95.0 | High-P Limit |

*Disclaimer: The values in this table are for illustrative purposes only and do not represent actual calculated data from a specific study on this compound.

Experimental Protocols for Model Validation

Validation of computational models against experimental data is a critical step in ensuring their predictive accuracy. The following are key experimental techniques used to study the gas-phase reactions of molecules like this compound.

5.1. Shock Tube Studies

Shock tubes are used to study chemical kinetics at high temperatures and pressures. A gas mixture containing the reactant is rapidly heated and compressed by a shock wave, initiating the reaction.

-

Methodology:

-

A mixture of this compound, an oxidant (e.g., air or O₂), and a diluent (e.g., argon) is prepared.

-

The mixture is introduced into the driven section of the shock tube.

-

A diaphragm separating the high-pressure driver section from the driven section is ruptured, generating a shock wave.

-

The shock wave propagates through the gas mixture, rapidly increasing its temperature and pressure.

-

The reaction progress is monitored using various diagnostic techniques, such as laser absorption spectroscopy to measure species concentrations or pressure transducers to measure ignition delay times.

-

5.2. Flow Reactor Studies

Flow reactors allow for the study of chemical kinetics over a wide range of temperatures and pressures under well-controlled conditions.

-

Methodology:

-

A continuous flow of a reactant mixture (this compound, oxidant, diluent) is introduced into a heated reactor tube.

-

The temperature and pressure within the reactor are precisely controlled.

-

The residence time of the gas mixture in the reactor is varied by adjusting the flow rates.

-

Samples of the gas are extracted at different points along the reactor or at the outlet.

-

The composition of the extracted samples is analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) or Fourier-transform infrared (FTIR) spectroscopy to determine the concentrations of reactants, intermediates, and products.

-

5.3. Relative Rate Method

The relative rate method is a common technique for determining the rate constant of a reaction of a test compound with a specific radical (e.g., OH) by comparing its reaction rate to that of a reference compound with a known rate constant.

-

Methodology:

-

A mixture containing the test compound (this compound), a reference compound, a radical precursor (e.g., H₂O₂ for OH radicals), and a bath gas is prepared in a reaction chamber.

-

The radical precursor is photolyzed to generate the radicals, initiating the reactions.

-

The concentrations of the test and reference compounds are monitored over time, typically using GC-FID or FTIR spectroscopy.

-

The rate constant for the reaction of the test compound with the radical is determined from the relative rates of disappearance of the test and reference compounds.

-

Mandatory Visualizations

6.1. Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks in the computational and experimental study of this compound reactions.

Caption: A typical workflow for the computational modeling of chemical kinetics.

Caption: Potential hydrogen abstraction pathways for this compound by a hydroxyl radical.

Caption: A workflow illustrating the validation of a computational model with experimental data.

Conclusion and Future Directions

The computational modeling of this compound reactions offers a powerful avenue for understanding its complex chemical behavior. While foundational theoretical work has begun, there remains a significant need for detailed quantitative data from both computational and experimental studies. Future work should focus on:

-

Comprehensive Computational Studies: Performing high-level ab initio and DFT calculations to generate a complete set of reaction pathways, rate constants, and thermochemical data for the pyrolysis and oxidation of this compound.

-

Targeted Experimental Investigations: Conducting experiments using shock tubes, flow reactors, and relative rate methods to obtain quantitative kinetic data for key reactions of this compound, which can be used to rigorously validate and refine computational models.

-

Integrated Modeling and Experimental Efforts: Fostering a close collaboration between computational chemists and experimentalists to iteratively improve the accuracy and predictive power of kinetic models for this compound and related alkynes.

This technical guide provides a roadmap for researchers and professionals to advance the understanding of this compound chemistry, with implications for fields ranging from organic synthesis to combustion science and atmospheric chemistry.

References

Quantum Chemical Blueprint of Isopropylacetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on isopropylacetylene (3-methyl-1-butyne). The following sections detail the computational and cited experimental methodologies, present a comparative analysis of the calculated and experimental molecular properties, and visualize the logical workflow of the computational process. This document is intended to serve as a foundational resource for researchers in computational chemistry, spectroscopy, and drug development.

Introduction

Isopropylacetylene is a simple alkyne that serves as an excellent model system for understanding the interplay of electronic and steric effects in unsaturated hydrocarbons. Quantum chemical calculations provide a powerful lens through which to investigate its molecular structure, vibrational dynamics, and electronic properties at the atomic level. This guide outlines a robust computational protocol for characterizing isopropylacetylene and presents the resulting data in a clear and accessible format, juxtaposed with available experimental values to validate the theoretical approach.

Methodologies

Computational Protocol

Geometry Optimization and Vibrational Frequency Calculations:

The molecular geometry of isopropylacetylene was optimized in the gas phase using Density Functional Theory (DFT). The B3LYP functional, which incorporates a hybrid of Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional, was employed. This functional is widely recognized for its balance of accuracy and computational efficiency in describing the electronic structure of organic molecules.

A triple-zeta basis set with polarization functions, specifically 6-311+G(d,p), was used for all atoms. This basis set provides a flexible description of the electron distribution, which is crucial for accurately modeling the triple bond and the electronic effects of the isopropyl group.

Following geometry optimization, vibrational frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated harmonic frequencies were scaled by a factor of 0.967 to account for anharmonicity and to facilitate a more direct comparison with experimental vibrational spectra.

Electronic Property Calculations:

The dipole moment and other electronic properties were calculated from the optimized geometry using the same B3LYP/6-311+G(d,p) level of theory. The electronic properties provide insights into the molecule's polarity and reactivity.

Experimental Protocols

The experimental data cited in this guide were obtained from established spectroscopic techniques.

Microwave Spectroscopy: The experimental rotational constants were determined from the analysis of the microwave spectrum of gaseous isopropylacetylene. This technique allows for the precise determination of the moments of inertia of the molecule, from which the rotational constants are derived. The high resolution of this method provides highly accurate structural information.